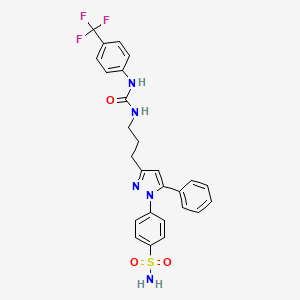
Ptupb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
作用機序
PTUPBは、可溶性エポキシドヒドロラーゼとシクロオキシゲナーゼ-2酵素を同時に阻害することで、その効果を発揮します。この二重阻害は、次のような結果をもたらします。
エポキシエイコサトリエン酸のレベルの増加: これらは、抗炎症性と血管拡張性の分子です。
炎症性プロスタノイドのレベルの減少: これは、炎症と痛みを軽減します。
シグナル伝達経路のモジュレーション: This compoundは、MAPK/ERKやPI3K/AKT/mTORなどの経路に影響を与え、細胞増殖の抑制とアポトーシスの促進につながります。
類似化合物の比較
類似化合物
TNP-470: 類似の抗増殖効果を持つ、別の二重阻害剤です。
COX-2-IN-6: 抗炎症作用を持つ、選択的なシクロオキシゲナーゼ-2阻害剤です。
ベノキサプロフェン: シクロオキシゲナーゼ酵素を阻害する、非ステロイド性抗炎症薬です。
This compoundの独自性
This compoundは、可溶性エポキシドヒドロラーゼとシクロオキシゲナーゼ-2酵素の両方を二重に阻害する点で、ユニークです。この二重作用は、これらの酵素のいずれか1つのみを阻害する化合物と比較して、より幅広い治療の可能性を提供します。 さらに、this compoundは、炎症や癌のさまざまな前臨床モデルで有効性を示しており、汎用性の高い治療薬としての可能性を示しています。 .
生化学分析
Biochemical Properties
PTUPB interacts with the enzymes sEH and COX-2, inhibiting their activity . This dual inhibition results in significant biochemical effects, including modulation of blood pressure, tissue remodeling, immunological inflammation, macrophage activation, and fibroblast proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can attenuate blood pressure elevation induced by certain drugs . It also has the ability to reduce proteinuria, a condition characterized by an excess of serum proteins in the urine . Furthermore, this compound can potentiate the antitumor efficacy of cisplatin, a commonly used chemotherapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of sEH and COX-2 . These enzymes play crucial roles in the ARA pathway, which is involved in inflammation and tumorigenesis . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it can attenuate the elevation of blood pressure induced by certain drugs over a period of 56 days . It can also reduce proteinuria over the same period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to attenuate the elevation of blood pressure and reduce proteinuria in rats treated with certain drugs .
Metabolic Pathways
This compound is involved in the ARA pathway, where it interacts with the enzymes sEH and COX-2 . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .
準備方法
合成経路と反応条件
PTUPBの合成は、コアのピラゾール構造の調製から始まり、複数のステップを伴います。主要なステップには次のものがあります。
ピラゾール環の形成: これは、通常、ヒドラジンと1,3-ジケトンの反応によって達成されます。
フェニル基とトリフルオロメチル基の導入: これらの基は、求核置換反応によって導入されます。
尿素結合の形成: これは、アミンとイソシアネートの反応によって行われます。
スルホンアミドの形成: 最後のステップは、ピラゾール誘導体とスルホニルクロリドの反応を含みます。.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。重要な考慮事項には次のものがあります。
温度制御: 反応を完全に完了させるために最適な温度を維持すること。
精製: 再結晶やクロマトグラフィーなどの技術を使用して、最終生成物を精製すること。
スケーラビリティ: 合成経路が、大規模生産に対応できるものであることを確認すること。.
化学反応の分析
反応の種類
PTUPBは、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは酸化されて、さまざまな酸化誘導体になります。
還元: 還元反応は、this compoundを還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、this compoundのさまざまな酸化誘導体や還元誘導体、そしてスルホンアミド基または尿素基が置換された置換生成物が含まれます。 .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: 可溶性エポキシドヒドロラーゼとシクロオキシゲナーゼ-2酵素の阻害を研究するためのツール化合物として使用されています。
生物学: 炎症やアポトーシスなどの細胞プロセスに対する影響について調査されています。
医学: 癌、炎症、神経変性疾患などの疾患に対する潜在的な治療薬として研究されています。
科学的研究の応用
PTUPB has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of soluble epoxide hydrolase and cyclooxygenase-2 enzymes.
Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer, inflammation, and neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug discovery .
類似化合物との比較
Similar Compounds
TNP-470: Another dual inhibitor with similar anti-proliferative effects.
COX-2-IN-6: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Benoxaprofen: A non-steroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes
Uniqueness of PTUPB
This compound is unique due to its dual inhibition of both soluble epoxide hydrolase and cyclooxygenase-2 enzymes. This dual action provides a broader therapeutic potential compared to compounds that inhibit only one of these enzymes. Additionally, this compound has shown efficacy in various preclinical models of inflammation and cancer, highlighting its potential as a versatile therapeutic agent .
特性
IUPAC Name |
1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEPEVFNTFMBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)
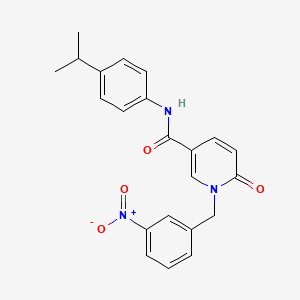
![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)

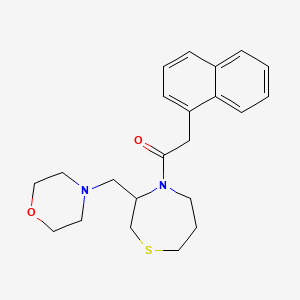
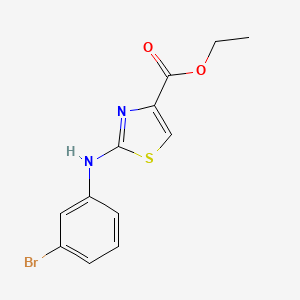
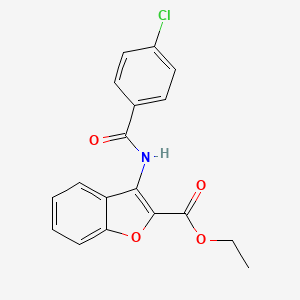
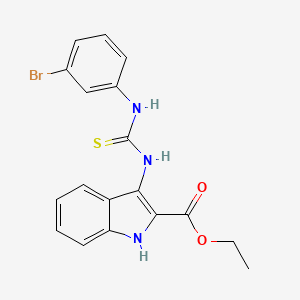
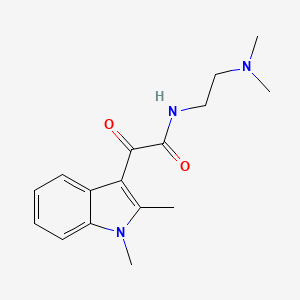
![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
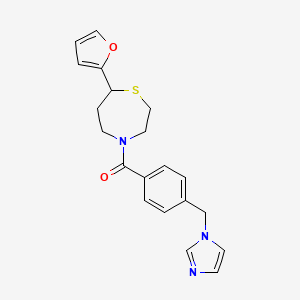
![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)
